Home > Products > Screening Compounds P52188 > 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one - 1358617-40-9

6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Catalog Number: EVT-2780806
CAS Number: 1358617-40-9
Molecular Formula: C22H15ClN4O
Molecular Weight: 386.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Compound Description: This compound serves as the lead compound in a series of investigations exploring tricyclic heterocycles related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, known for their high affinity for the benzodiazepine (BZ) receptor. It exhibits a notable 4 nM binding affinity to the BZ receptor. []

Relevance: 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is the core structure of 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one. The target compound simply adds a 3-chlorobenzyl substituent at the 6-position of this core structure. []

-chloro-2-(2-fluorophenyl) [, , ]triazolo[1,5- c]quinazolin-5(6H)-one (CGS 16228)

Compound Description: CGS 16228 emerged as a leading compound in a series of 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one analogues. It displays potent BZ antagonist activity in rat models, comparable to CGS 8216, a compound from the pyrazolo[4,3-c]quinoline series. []

Relevance: CGS 16228 shares the same triazoloquinazolinone core structure with 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one. The structural variations include a chlorine substituent at the 9-position and a 2-fluorophenyl group at the 2-position in CGS 16228. []

2-aryl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Compound Description: This compound represents a benzodiazepine (BZ) receptor binding template. Modifications to this template by replacing the annelated benzene ring with alicyclic or heterocyclic moieties have yielded novel structures with potent BZ receptor binding affinity. []

Relevance: 2-aryl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is the general structure class that encompasses 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one. They share the same tricyclic core, differing only in the specific aryl substituent at the 2-position and the presence of the 3-chlorobenzyl group at the 6-position in the target compound. []

cycloalkyl-annelated [, , ]triazolo[1,5-c]pyrimidin-5(6H)-ones

Compound Description: These compounds are modifications of the 2-aryl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one template where the benzene ring is replaced with a cycloalkyl group. They have shown high affinity for the BZ receptor. []

Relevance: While structurally distinct from 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one by the absence of the benzene ring, they highlight the impact of modifications to the core triazolopyrimidinone structure on BZ receptor binding affinity, a key property also investigated for the target compound. []

7,8,9,10-tetrahydropyrido[3,4-e][1,2,4]triazolo[1,5-c]pyrimidin- 5(6H)-ones

Compound Description: This class of compounds is another modification of the 2-aryl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one template, incorporating a tetrahydropyrido ring instead of the benzene ring. The N-substituent at the 9-position significantly influences their BZ receptor binding affinity. []

Relevance: Similar to the cycloalkyl-annelated compounds, these derivatives, while not directly structurally analogous to 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, underscore the importance of structural variations in modulating the activity of triazolopyrimidinone derivatives. []

Relevance: Though not a direct structural analogue of 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one due to the tetrahydropyrido ring, its activity profile highlights the potential of modified triazolopyrimidinone derivatives for anxiolytic effects, a property that might also be relevant for the target compound. []

CGS 9896 (2-(4-chlorophenyl)-pyrazolo[4,3-c]quinolin-3-one)

Compound Description: CGS 9896 is a compound from the pyrazolo[4,3-c]quinoline series known for its anxiolytic properties without sedative or alcohol interaction liability. It served as a benchmark for comparing the activity of novel BZ receptor ligands. []

Relevance: While belonging to the pyrazoloquinolinone class, different from the triazoloquinazolinone structure of 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, CGS 9896's desirable anxiolytic profile without sedative or alcohol interaction effects serves as a target for novel BZ receptor ligands, including modifications of the triazoloquinazolinone structure. []

2-Amino[1,2,4]triazolo[1,5-c]quinazolines

Compound Description: This class of compounds has been identified as potent adenosine receptor (AR) antagonists. Various derivatives, including novel polyheterocyclic compounds, have been synthesized and evaluated for their AR antagonist activity. []

Relevance: 2-Amino[1,2,4]triazolo[1,5-c]quinazolines share the core triazoloquinazoline structure with 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, highlighting the versatility of this tricyclic scaffold for targeting different receptors. []

Overview

6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific structure of this compound incorporates a triazole moiety, which enhances its potential as a pharmacological agent.

Source and Classification

This compound can be classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is synthesized through various chemical reactions involving quinazoline derivatives and triazoles, which are well-documented in chemical literature. The synthesis and biological evaluation of similar compounds have been explored in numerous studies, highlighting their therapeutic potential and mechanisms of action .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves multi-step reactions. One common method includes:

  1. Formation of the Quinazoline Backbone: This is often achieved by cyclocondensation reactions between appropriate anilines and carbonyl compounds.
  2. Introduction of the Triazole Ring: The triazole moiety can be introduced through the reaction of hydrazines with appropriate carbonyl precursors or via cyclization reactions involving azides.
  3. Chlorobenzyl Substitution: The chlorobenzyl group is added to the quinazoline core through electrophilic aromatic substitution or nucleophilic substitution methods.
Molecular Structure Analysis

Structure and Data

The molecular structure of 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one can be represented as follows:

  • Molecular Formula: C19H16ClN5O
  • Molecular Weight: Approximately 367.82 g/mol
  • Structural Features: The compound features a quinazoline core fused with a triazole ring. The presence of a chlorobenzyl group at one position contributes to its lipophilicity and potential biological activity.

The compound's three-dimensional conformation influences its interaction with biological targets, which is critical for its pharmacological properties .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one can be explored through various reactions:

  1. Nucleophilic Substitution Reactions: The chlorobenzyl group can undergo nucleophilic substitution to introduce different substituents.
  2. Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitutions to modify its electronic properties.
  3. Hydrazine Derivatives Formation: The triazole ring can react with various electrophiles to form derivatives that may enhance biological activity.

These reactions are pivotal for modifying the compound to improve its pharmacological profile or to explore structure-activity relationships .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves interaction with specific biological targets such as enzymes or receptors.

  1. DNA Intercalation: Similar quinazoline derivatives have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
  2. Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in cell proliferation or metabolic pathways.

In vitro studies often assess the cytotoxicity against cancer cell lines to evaluate the effectiveness of such compounds in inhibiting tumor growth .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Melting Point: Typically ranges between 270°C - 280°C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to confirm the identity and purity of the synthesized compound .

Applications

Scientific Uses

6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has potential applications in:

  • Anticancer Research: Due to its ability to intercalate DNA and inhibit topoisomerases.
  • Antimicrobial Studies: Investigated for activity against various bacterial strains.
  • Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases.

Research continues into optimizing the structure for enhanced efficacy and reduced side effects in therapeutic applications .

Introduction to Triazoloquinazoline Scaffolds in Medicinal Chemistry

Nomenclature and Structural Classification of [1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-one Derivatives

The core structure follows systematic IUPAC naming conventions based on ring fusion topology and heteroatom positioning. The parent heterocycle comprises:

  • Quinazoline System: A bicyclic structure formed by the fusion of benzene and pyrimidine rings at bonds a and b (positions 5a-8a and 4a-8b in modern numbering) [3].
  • Triazole Fusion: The 1,2,4-triazole ring is annulated across quinazoline bonds C₅—N₆ and C₅ₐ—N₁₀ₐ, designated as [1,5-c] to specify the fusion orientation where triazole positions 1 and 5 attach to quinazoline positions 5a and 6, respectively [2].
  • Lactam Functionality: The 5(6H)-one suffix indicates a carbonyl group at position 5, creating a lactam system with inherent polarity and hydrogen-bonding capacity [3].

Table 1: Systematic Structural Breakdown of 6-(3-Chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Structural ComponentPositionChemical FeatureFunctional Role
Quinazoline-tethered lactam5(6H)-oneCarbonyl group fused to triazoleHydrogen-bond acceptor; Planar bioactive surface
Triazole ring[1,2,4]Triazolo[1,5-c]Five-membered ring with three nitrogen atomsElectron-rich region for π-stacking interactions
Phenyl substituentC-2Aromatic ringHydrophobic domain; π-π stacking capability
3-Chlorobenzyl groupN-6Chlorinated aromatic alkyl chainEnhanced lipophilicity; Steric modulation

Substituents critically define the compound's properties:

  • The phenyl ring at C-2 introduces a planar hydrophobic domain conducive to π-π stacking interactions with aromatic residues in biological targets [2] [5].
  • The N-6 position is alkylated with a 3-chlorobenzyl group (–CH₂C₆H₄Cl-3), incorporating both a lipophilic benzyl moiety and an electron-withdrawing meta-chlorine atom. This substituent disrupts molecular symmetry while enhancing membrane permeability [2] [4].
  • The lactam carbonyl at position 5 creates an electron-rich region capable of acting as both hydrogen-bond acceptor and dipole interaction site [3].

Figure 1: Structural diagram highlighting fusion orientation and key substituents:

[Triazolo[1,5-c]fusion]  /       \\  [Quinazoline] - 5(6H)-one  |       |  N-6     C-2  |       |  3-Cl-Bn   Phenyl  

Historical Evolution of Triazoloquinazoline-Based Pharmacophores in Drug Discovery

The medicinal exploration of triazoloquinazolines emerged from foundational quinazoline chemistry:

  • Early Synthetic Work (1869–1950s): Initial chemistry focused on unsubstituted quinazolines, with Griess synthesizing the first derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) in 1869. Niementowski's 1895 synthesis of 4(3H)-quinazolinone from anthranilic acid and formamide established a key route later adapted for triazoloquinazoline synthesis [3].
  • Golden Age of Heterocyclic Chemistry (1960s–1980s): Methodologies expanded through Grimmel-Guinther-Morgan syntheses (using anthranilic acids with amines/PCl₃) and Sen-Ray approaches (employing acyl anilides with urethane/P₂O₅). These enabled systematic substitution around the quinazoline core [3].
  • Triazolo Fusion Innovations (1990s): Bilyi's 1990s development of cyclocondensation routes between isothiocyanatobenzenes and heteroarylcarboxylic acid hydrazides enabled efficient construction of the triazolo[1,5-c]quinazoline framework. This allowed medicinal chemists to incorporate both triazole and quinazoline pharmacophores in single molecules [2].

Table 2: Key Developments in Triazoloquinazoline-Based Drug Discovery

Time PeriodDevelopment MilestonePharmacological Significance
Pre-1980sQuinazoline antimicrobials & diureticsEstablished quinazoline as bioactive scaffold
1980s–1990sAdenosine antagonists (e.g., CGS-15943)Demonstrated CNS activity via purinergic receptor modulation
1990s–2000sAnticancer derivatives (EGFR/VEGFR inhibition)Validated kinase target engagement (e.g., compound A1 in [2])
2010s–PresentMulti-targeted hybrids (e.g., glycosyl-triazoloquinazolines)Addressed drug resistance through polypharmacology

Critical pharmacological milestones include:

  • Adenosine Receptor Antagonism: Francis et al. demonstrated that 2-aryl triazolo[1,5-c]quinazolines exhibit potent adenosine A₂ₐ receptor antagonism (e.g., compound A1 in [2]), with lipophilic substituents enhancing blood-brain barrier permeability [2].
  • Kinase Inhibition Applications: The 2000s saw exploration as tyrosine kinase inhibitors, particularly against EGFR and VEGFR-2. Structural analogy to quinazoline-based drugs like erlotinib enabled rational design of triazoloquinazoline derivatives targeting oncogenic signaling pathways [5].
  • Hybrid Pharmacophores: Recent innovations incorporate auxiliary moieties like 1,2,3-triazole glycosides (demonstrated in 2024 studies) to enhance solubility and target specificity. These hybrids show dual EGFR/VEGFR-2 inhibition with IC₅₀ values reaching 0.31 μM against EGFR [5].

Significance of 3-Chlorobenzyl and Phenyl Substituents in Bioactive Molecule Design

The strategic placement of 3-chlorobenzyl at N-6 and phenyl at C-2 creates a stereoelectronic profile optimized for target engagement:

3-Chlorobenzyl at N-6:

  • Lipophilicity Enhancement: The benzyl group increases log P by ~2.5 units versus unsubstituted analogs, facilitating membrane penetration. Chlorine at the meta-position provides an optimal balance, with σₘ (Hammett constant) = 0.37, moderately enhancing electron withdrawal without excessive polarity [2] [4].
  • Stereochemical Control: The benzyl group's rotational freedom enables adaptive binding to divergent protein cavities. Molecular modeling shows the meta-chlorine orientation positions the C–Cl dipole perpendicular to the triazolo plane, allowing halogen bonding with carbonyl groups (e.g., backbone C=O of Ala864 in VEGFR-2) [5].
  • Metabolic Stabilization: Benzyl substitution at N-6 impedes cytochrome P450-mediated oxidation of the triazole ring, prolonging half-life versus smaller alkyl groups [2].

Phenyl at C-2:

  • π-Stacking Capability: The unsubstituted phenyl ring engages in edge-to-face stacking with tyrosine/phenylalanine residues (e.g., EGFR's Phe699). This contributes ~-3.5 kcal/mol binding energy based on computational studies of analogs [5].
  • Electron Conjugation: The phenyl's electron density couples with the triazole π-system, creating an extended conjugated network that stabilizes the HOMO–LUMO transition. This enhances dipole-dipole interactions with kinase catalytic domains [2].
  • Steric Occlusion: Positioned orthogonally to the fused rings, the phenyl group prevents flat binding modes associated with intercalation-related toxicity [5].

Table 3: Structure-Activity Relationship Contributions of Substituents

SubstituentKey PropertiesBiological ImpactTarget Interactions
Phenyl (C-2)Hydrophobic parameter (π): 1.96; Hammett σ: 0Enhanced cellular uptake; Stabilizes target complexπ-π stacking with aromatic residues; Hydrophobic pocket occupancy
3-Chlorobenzyl (N-6)Molar refractivity: 40.2; Halogen bond strength: -2.8 kcal/molImproved selectivity profile; Extended plasma half-lifeHalogen bonding with kinase hinge regions; Van der Waals contacts
Combined effectOptimal log P: 3.2 ± 0.4; Polar surface area: ~65 ŲDual-target engagement capability (e.g., EGFR/VEGFR-2)Simultaneous binding to allosteric and catalytic sites

Synergistic effects emerge when these substituents combine:

  • Conformational Restriction: The 3-chlorobenzyl group induces a ~30° torsional angle between benzyl and triazole planes, creating a three-dimensional binding surface complementary to kinase allosteric pockets [5].
  • Dual-Target Potential: Molecular hybrids with these substituents demonstrate balanced inhibition of EGFR (IC₅₀ 0.31 μM) and VEGFR-2 (IC₅₀ 3.20 μM), crucial for overcoming compensatory angiogenic signaling in cancer [5].
  • Selectivity Modulation: The meta-chlorine orientation reduces off-target binding to hERG (predicted ΔΔG = +1.8 kcal/mol) compared to para-substituted analogs, potentially mitigating cardiotoxicity risks [2].

These targeted modifications exemplify rational drug design where substituent effects transcend simple steric or electronic contributions, instead creating synergistic interactions that enhance target specificity and therapeutic index. The continued exploration of triazoloquinazoline derivatives, particularly those incorporating strategically substituted pharmacophores like the 3-chlorobenzyl and phenyl groups, holds significant promise for developing novel therapeutic agents addressing complex disease pathways.

Properties

CAS Number

1358617-40-9

Product Name

6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

IUPAC Name

6-[(3-chlorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Molecular Formula

C22H15ClN4O

Molecular Weight

386.84

InChI

InChI=1S/C22H15ClN4O/c23-17-10-6-7-15(13-17)14-26-19-12-5-4-11-18(19)21-24-20(25-27(21)22(26)28)16-8-2-1-3-9-16/h1-13H,14H2

InChI Key

DUZHFRWBAROLJU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.